N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline
Description
This compound features a coumarin (2H-chromen) core fused with a benzimidazole moiety and substituted with a 4-chloroaniline group at the 3-position. The Z-configuration of the imine bond (2Z) is critical for its planar geometry, enabling π-conjugation across the heterocyclic system. Such conjugation often enhances fluorescence properties and biological activity, as seen in coumarin derivatives .
Properties
Molecular Formula |
C22H14ClN3O |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(4-chlorophenyl)chromen-2-imine |
InChI |
InChI=1S/C22H14ClN3O/c23-15-9-11-16(12-10-15)24-22-17(13-14-5-1-4-8-20(14)27-22)21-25-18-6-2-3-7-19(18)26-21/h1-13H,(H,25,26) |
InChI Key |
KSWZSCIQBZLDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline typically involves the condensation of 2-aminobenzimidazole with 3-formylchromone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with 4-chloroaniline under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and chromene moieties.
Reduction: Reduction reactions can target the chromene ring, leading to the formation of dihydrochromene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and chromene rings.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on proteins, modulating their activity. The chromene structure may also contribute to the compound’s biological activity by interacting with cellular pathways involved in disease processes.
Comparison with Similar Compounds
Core Heterocycle Variations
- Coumarin-Benzoheterocycle Hybrids: N-[(2Z)-3-(1H-Benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline (): Replaces 4-chloroaniline with 2-methylaniline. 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (): Features a pyrimidine-fused chromene system. The absence of benzimidazole reduces π-conjugation, while the pyrimidine ring introduces additional hydrogen-bonding sites .
Substituent Effects
- Chlorinated Aromatic Groups :
- N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine (): Lacks the coumarin core but retains the benzimidazole and 4-chlorophenyl groups. This simplification reduces molecular rigidity, impacting fluorescence and biological targeting .
- N,N’-[(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-2-penten-2-ylidene]bis(4-chloroaniline) (): A fluorinated bis-aniline derivative. The hexafluoro group enhances electron-withdrawing effects and hydrophobicity, contrasting with the benzimidazole-coumarin system’s balanced electronic profile .
Physicochemical Properties
Notes: The target compound’s coumarin-benzimidazole hybrid likely improves solubility in polar aprotic solvents compared to simpler benzimidazole derivatives .
Spectroscopic Characteristics
IR Spectroscopy :
¹H-NMR :
- Target Compound : Aromatic protons (δ 7.2–8.5 ppm), imine proton (δ ~8.0 ppm, Z-configuration), and NH of benzimidazole (δ ~12.5 ppm, broad) .
- N-(5-Bromo-1H-benzimidazol-2-yl)methyl-3-Cl-aniline (): Methylenic protons at δ ~4.5 ppm and aromatic protons at δ 6.8–7.6 ppm, showing reduced deshielding compared to the coumarin system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
